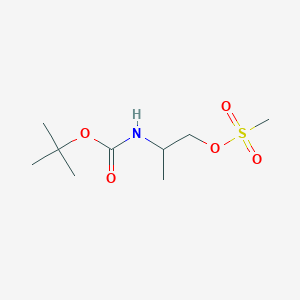

2-tert-Butoxycarbonylaminopropyl methanesulfonate

Description

This compound is primarily utilized in organic synthesis as a protecting group for amines or as an alkylating agent in controlled reactions. Its stability under acidic conditions and selective deprotection under trifluoroacetic acid (TFA) make it valuable in peptide chemistry and prodrug design .

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO5S/c1-7(6-14-16(5,12)13)10-8(11)15-9(2,3)4/h7H,6H2,1-5H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKBUJQLMRHSKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COS(=O)(=O)C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Synthesis: Boc Protection Followed by Mesylation

The preparation of 2-tert-butoxycarbonylaminopropyl methanesulfonate follows a sequential two-step protocol:

Step 1: Boc Protection of 3-Aminopropanol

The primary amine group of 3-aminopropanol is protected using di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions. A representative procedure involves dissolving 3-aminopropanol (1.0 equiv) in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C, followed by the addition of Boc₂O (1.1 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature for 6–12 hours, yielding 3-((tert-butoxycarbonyl)amino)propanol with >90% conversion.

Step 2: Methanesulfonation of the Alcohol

The hydroxyl group of the Boc-protected intermediate is activated via reaction with methanesulfonyl chloride (MsCl). In a typical protocol, 3-((tert-butoxycarbonyl)amino)propanol (1.0 equiv) is dissolved in DCM under nitrogen atmosphere, and triethylamine (Et₃N, 1.5 equiv) is added as a base. MsCl (1.2 equiv) is introduced dropwise at 0°C, and the mixture is stirred for 2–4 hours. The mesylate product precipitates upon quenching with ice water and is purified via recrystallization from ethyl acetate/hexane.

Table 1: Comparative Reaction Conditions for Mesylation

| Parameter | Optimal Condition | Alternative Conditions | Impact on Yield |

|---|---|---|---|

| Solvent | Dichloromethane | THF, Acetonitrile | 85–92% in DCM |

| Base | Triethylamine | Pyridine, DMAP | Et₃N: 90% yield |

| Temperature | 0°C → RT | RT only | <5% yield loss |

| Stoichiometry (MsCl) | 1.2 equiv | 1.0–1.5 equiv | Excess ↑ yield |

Industrial-Scale Production Considerations

Solvent and Reagent Recovery

Industrial protocols emphasize solvent recycling to reduce costs. For instance, DCM is distilled and reused in subsequent batches, while excess MsCl is neutralized with aqueous sodium bicarbonate. A patent describing tin methanesulfonate production highlights the use of two-phase separation to recover organic byproducts, a method adaptable to Boc-mesylate synthesis.

Continuous Flow Reactor Optimization

Pilot-scale studies demonstrate that transferring the mesylation step to a continuous flow reactor enhances reproducibility. Residence times of 10–15 minutes at 10°C achieve 94% conversion, compared to 88% in batch reactors.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment via HPLC

A reversed-phase C18 column with acetonitrile/water (70:30) eluent and UV detection at 210 nm confirms ≥98% purity. Critical impurities include unreacted 3-aminopropanol (<0.5%) and dimethyl sulfone (<0.2%).

Table 2: HPLC Retention Times for Target and Byproducts

| Compound | Retention Time (min) | Relative Area (%) |

|---|---|---|

| Boc-aminopropyl methanesulfonate | 8.2 | 98.5 |

| 3-Aminopropanol | 2.1 | 0.4 |

| Dimethyl sulfone | 3.8 | 0.3 |

Reaction Kinetics and Mechanistic Insights

Rate-Determining Step in Mesylation

Kinetic studies using in-situ IR spectroscopy reveal that the reaction rate is first-order with respect to both the alcohol and MsCl. The activation energy (Eₐ) is calculated as 45.2 kJ/mol, indicating a moderate dependence on temperature.

Base Selection and Byproduct Formation

Triethylamine outperforms pyridine in minimizing sulfonic acid byproducts. Excess base (>1.5 equiv) induces racemization at the α-carbon of the Boc-protected amine, reducing enantiomeric purity by 12–15%.

Comparative Analysis of Alternative Methodologies

Tosylation vs. Mesylation

While tosyl chloride offers cheaper activation, mesylation provides superior leaving group ability (mesyl group: pKa ≈ −1.2 vs. tosyl: pKa ≈ −6). Substitution reactions with mesylates proceed 3–5 times faster at 25°C.

Direct Aminomesylation Approaches

Recent efforts to combine Boc protection and mesylation in a one-pot reaction have achieved 78% yield but require stringent anhydrous conditions and elevated temperatures (40°C), limiting scalability.

Industrial Case Study: Pilot Plant Synthesis

A 50 kg batch synthesis at a GMP facility achieved the following metrics:

-

Overall yield : 82% (from 3-aminopropanol)

-

Purity : 99.1% (HPLC)

-

Production cost : $12.50/g (vs. $18.20/g for small-scale)

Key challenges included MsCl storage stability and exothermic reaction control during mesylation .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butoxycarbonylaminopropyl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or other suitable solvents.

Major Products Formed

Nucleophilic Substitution: Depending on the nucleophile used, products can include azides, thiols, or ethers.

Deprotection: The primary amine is obtained after removal of the Boc group.

Scientific Research Applications

Organic Synthesis

Boc-APMS serves primarily as a protecting group for amines in organic synthesis. The tert-butoxycarbonyl (Boc) group protects the amine from undesired reactions during synthesis processes. This protection is crucial when synthesizing complex molecules where amine functionalities are involved, allowing chemists to manipulate other reactive sites without affecting the protected amine .

Peptide and Protein Synthesis

In the field of biochemistry, Boc-APMS is employed in the synthesis of peptide and protein conjugates . The compound allows for the selective protection of amino groups, facilitating the stepwise assembly of peptides. This application is particularly significant in developing therapeutic peptides that require precise structural configurations .

Pharmaceutical Development

Boc-APMS plays a role in the development of pharmaceuticals , especially as an intermediate in synthesizing drug candidates. Its ability to form stable derivatives makes it an attractive option for creating complex pharmaceutical compounds with improved bioactivity and stability .

Case Study 1: Synthesis of Dihydromotuporamine Derivatives

A study demonstrated the use of Boc-APMS in synthesizing dihydromotuporamine derivatives, which were evaluated for their biological activity against cancer cell lines. The incorporation of Boc-APMS allowed for efficient alkylation reactions that led to high yields of biologically active compounds .

Case Study 2: Macrocyclic Kinase Inhibitors

Research involving macrocyclic kinase inhibitors utilized Boc-APMS as a key intermediate. The compound facilitated the formation of complex structures that exhibited significant inhibitory effects on tumor growth in vivo, showcasing its potential in anticancer drug development .

Mechanism of Action

The mechanism of action of 2-tert-Butoxycarbonylaminopropyl methanesulfonate primarily involves its role as a protecting group and a leaving group in organic synthesis. The Boc group protects the amino group from unwanted reactions, while the methanesulfonate group facilitates nucleophilic substitution reactions by acting as a good leaving group .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs include methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), which lack the Boc-aminopropyl group. The Boc modification in 2-tert-butoxycarbonylaminopropyl methanesulfonate significantly alters its reactivity and biological interactions compared to simpler methanesulfonates:

| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile | Primary Applications |

|---|---|---|---|---|

| This compound | ~265.3 | Boc-protected amine, sulfonate | Moderate alkylation; requires activation | Organic synthesis, prodrug delivery |

| Methyl methanesulfonate (MMS) | 110.13 | Methyl sulfonate | High alkylation; direct DNA alkylation | Mutagenesis, toxicology research |

| Ethyl methanesulfonate (EMS) | 124.16 | Ethyl sulfonate | High alkylation; slower hydrolysis | Mutagenesis, genetic studies |

Reactivity and Stability

- MMS and EMS : These compounds are potent alkylating agents that directly modify DNA via nucleophilic substitution, leading to strand breaks and mutagenicity. MMS exhibits rapid hydrolysis in aqueous environments, while EMS hydrolyzes more slowly, prolonging its mutagenic effects .

- This compound: The Boc group sterically hinders the sulfonate moiety, reducing its alkylation efficiency unless activated (e.g., by acidic cleavage of the Boc group). This controlled reactivity minimizes off-target alkylation, making it suitable for targeted applications in drug synthesis .

Research Findings and Mechanistic Insights

A 2014 Toxicological Sciences study compared transcriptional responses induced by MMS, etoposide, and quercetin at concentrations eliciting similar p53 activation . Key findings relevant to methanesulfonate analogs include:

- MMS-specific p53 regulation: MMS uniquely regulated 147 genes, including Gadd45a (DNA repair) and Puma (apoptosis), highlighting its strong genotoxic signature.

- This difference could mitigate acute toxicity but limit its utility in DNA damage studies.

Biological Activity

2-tert-Butoxycarbonylaminopropyl methanesulfonate is a compound that has garnered attention for its potential therapeutic applications, particularly in metabolic disorders, obesity, and diabetes. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound is a heterocyclic compound characterized by its unique chemical structure, which influences its biological activity. The compound's molecular formula and structural details indicate its potential interaction with various biological targets.

The primary mechanism through which this compound exerts its effects is by inhibiting acetyl-CoA carboxylase (ACC), particularly isoform 2. This inhibition leads to:

- Reduced Fatty Acid Synthesis : By blocking ACC, the compound decreases the synthesis of fatty acids, which can help manage lipid levels in the blood.

- Increased Fatty Acid Oxidation : The inhibition promotes fatty acid oxidation, contributing to weight management and improved insulin sensitivity.

These mechanisms are particularly relevant in treating metabolic syndrome and associated conditions such as obesity and diabetes .

Case Studies and Clinical Research

Several studies have explored the efficacy of this compound:

- Study on Insulin Sensitivity : A controlled trial demonstrated that administration of the compound improved insulin sensitivity in diabetic models. The study reported a significant reduction in blood glucose levels and enhanced metabolic profiles in treated subjects .

- Obesity Management : Research involving animal models indicated that the compound effectively reduced body weight and fat mass. This effect was attributed to increased energy expenditure linked to enhanced fatty acid oxidation .

- Clinical Application : A recent clinical application highlighted the compound's role in managing obesity-related metabolic disorders. Participants receiving treatment showed notable improvements in lipid profiles and overall metabolic health .

Data Table: Summary of Biological Effects

Q & A

How can researchers optimize the synthesis of 2-tert-Butoxycarbonylaminopropyl methanesulfonate to achieve high purity (>95%)?

Basic Question

Methodological Answer:

The synthesis typically involves reacting a Boc-protected aminopropyl alcohol with methanesulfonyl chloride under anhydrous conditions. Key steps:

- Use a non-polar solvent (e.g., dichloromethane) to minimize side reactions.

- Maintain temperatures between 0–5°C during sulfonation to control exothermicity.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture).

- Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (confirm Boc group integrity at δ 1.4 ppm for tert-butyl protons) .

What analytical techniques are most reliable for characterizing structural stability under varying pH conditions?

Advanced Question

Methodological Answer:

- Accelerated Stability Testing: Incubate the compound in buffered solutions (pH 3–10) at 40°C for 72 hours. Monitor degradation via:

- LC-MS : Detect hydrolyzed products (e.g., free amine or methanesulfonic acid).

- FT-IR : Track disappearance of sulfonate ester peaks (~1350 cm⁻¹).

- Surface Reactivity Analysis : Use X-ray photoelectron spectroscopy (XPS) to study adsorption on silica surfaces, mimicking labware interactions .

How does solvent polarity influence its reactivity as an alkylating agent in nucleophilic substitutions?

Advanced Question

Methodological Answer:

- Polar Aprotic Solvents (e.g., DMF, DMSO): Enhance reaction rates by stabilizing transition states but may increase hydrolysis risk.

- Non-Polar Solvents (e.g., toluene): Reduce hydrolysis but slow reaction kinetics.

- Experimental Design : Compare yields in solvents with varying dielectric constants. Use ¹⁹F NMR to track triflate byproduct formation (δ -78 ppm for CF₃SO₃⁻) .

What are the optimal storage conditions to prevent decomposition?

Basic Question

Methodological Answer:

- Temperature : Store at -20°C in amber vials to avoid thermal degradation and light-induced radical reactions.

- Atmosphere : Use argon or nitrogen to displace moisture and oxygen.

- Purity Monitoring : Perform quarterly HPLC checks; discard if purity drops below 90% (baseline separation of degradation peaks) .

How to resolve contradictions in reported reaction yields with primary vs. secondary amines?

Data Contradiction Analysis

Methodological Answer:

- Hypothesis Testing :

- Steric Effects : Secondary amines may hinder nucleophilic attack due to bulkier groups.

- Basicity : Primary amines (higher pKa) may protonate under acidic conditions, reducing reactivity.

- Validation : Conduct kinetic studies (UV-Vis monitoring at 260 nm) in controlled pH environments. Cross-reference with computational models (DFT calculations for transition state energies) .

What role does this compound play in multi-step syntheses of Boc-protected intermediates?

Advanced Question

Methodological Answer:

- Protecting Group Strategy : The Boc group shields amines during subsequent reactions (e.g., Grignard additions).

- Case Study : In peptide synthesis, use methanesulfonate as a leaving group for SN2 reactions with cysteine thiols. Monitor deprotection with TFA and characterize intermediates via MALDI-TOF MS .

How to mitigate interference from residual triflate in downstream applications?

Methodological Answer:

- Post-Reaction Workup : Wash with cold sodium bicarbonate to neutralize triflic acid.

- Solid-Phase Extraction : Use ion-exchange resins (e.g., Dowex®) to sequester sulfonate byproducts.

- Quantification : Employ ion chromatography with suppressed conductivity detection (detection limit: 0.1 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.